2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone
CAS No.:
Cat. No.: VC14523980
Molecular Formula: C22H17BrN4OS
Molecular Weight: 465.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17BrN4OS |
|---|---|
| Molecular Weight | 465.4 g/mol |
| IUPAC Name | 2-[(4-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone |
| Standard InChI | InChI=1S/C22H17BrN4OS/c23-19-8-6-17(7-9-19)20(28)15-29-22-26-25-21(18-10-12-24-13-11-18)27(22)14-16-4-2-1-3-5-16/h1-13H,14-15H2 |
| Standard InChI Key | NPCRRRUCFZDNCQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole ring (position 3) bonded to a sulfanyl group (), which connects to a 4-bromophenyl-ethanone moiety. The triazole’s N1 and N2 positions are substituted with a benzyl group and a pyridin-4-yl ring, respectively (Figure 1). This arrangement creates a planar, conjugated system that may facilitate π-π stacking interactions in biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 465.4 g/mol |
| IUPAC Name | 2-[(4-Benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
| XLogP3-AA (Predicted) | 5.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Spectroscopic Characterization
While direct spectroscopic data for this compound is limited, analogous triazole derivatives exhibit distinct infrared (IR) absorption bands for (1600–1650 cm) and (650–750 cm) stretches . Nuclear magnetic resonance (NMR) signals for the pyridinyl protons typically appear as doublets in the δ 7.5–8.5 ppm range, while the benzyl methylene group resonates near δ 4.0–4.5 ppm .
Synthesis and Derivitization
Synthetic Pathways
The synthesis of 1,2,4-triazole derivatives generally proceeds through cyclocondensation or Huisgen azide-alkyne cycloaddition. For this compound, a plausible route involves:
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Formation of the Triazole Core: Reaction of 4-benzyl-3-thiosemicarbazide with nicotinoyl chloride to generate the 1,2,4-triazole intermediate .
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Sulfanyl Group Introduction: Nucleophilic substitution using 2-chloro-1-(4-bromophenyl)ethanone in the presence of a base (e.g., KCO).
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Nicotinoyl chloride, DMF, 80°C, 12h | 65–70 |
| 2 | 2-Chloro-1-(4-bromophenyl)ethanone, KCO, acetone, reflux | 50–55 |
Structural Modifications
The bromophenyl and pyridinyl groups serve as handles for further functionalization:
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Suzuki Coupling: Replacement of the bromine atom with aryl/heteroaryl groups via palladium catalysis.
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Quaternization: Reaction of the pyridine nitrogen with alkyl halides to enhance water solubility .
| Parameter | Value |
|---|---|
| LogP (Lipophilicity) | 5.2 |
| Plasma Protein Binding | 92% |
| CYP3A4 Inhibition | Moderate |
Research Challenges and Future Directions
Despite its promising scaffold, experimental data on this specific compound remains scarce. Key research priorities include:
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